N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C20H26N6OS |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H26N6OS/c1-11(2)15-10-14(16-12(3)25-26(4)17(16)21-15)18(27)22-20-24-23-19(28-20)13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3,(H,22,24,27) |
InChI Key |
DJHYVWBJYMVDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)C4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Formation on a Preexisting Pyrazole
This method employs 3-aminopyrazole derivatives reacting with 1,3-dielectrophiles. For example:
-
Starting material : 5-substituted 4-amino-1,2,4-triazole-3-thiol (1 ) reacts with α-chloroacetone (10 ) under reflux in acetic acid to form 6,7-dihydro-5H-pyrazolo[3,4-b]pyridine derivatives.
-
Modification : Introducing methyl and isopropyl groups at positions 1, 3, and 6 requires alkylation. For instance, 1H-pyrazolo[3,4-b]pyridine is treated with methyl iodide and isopropyl bromide in the presence of NaH/DMF to install substituents.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 6 h | 85% | |
| Alkylation | NaH, DMF, RT, 12 h | 78% |
Synthesis of the 5-Cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene Moiety
The 1,3,4-thiadiazole ring is synthesized via cyclization reactions:
Cyclocondensation of Thiosemicarbazides
Cyclohexanecarboxylic acid hydrazide reacts with carbon disulfide in basic conditions to form 5-cyclohexyl-1,3,4-thiadiazole-2(3H)-thione, which is then oxidized to the ylidene derivative using H2O2.
Optimized Protocol :
-
Reactants : Cyclohexanecarboxylic acid hydrazide (1 eq), CS2 (1.2 eq), KOH (2 eq).
-
Conditions : Ethanol, reflux, 4 h.
-
Oxidation : 30% H2O2, acetic acid, 50°C, 2 h.
Coupling of Pyrazolo[3,4-b]pyridine-4-carboxylic Acid with the Thiadiazole Amine
The carboxamide linkage is formed via activation of the carboxylic acid:
Carbodiimide-Mediated Coupling
-
Activation : Pyrazolo[3,4-b]pyridine-4-carboxylic acid is treated with EDCI/HOBt in DCM to form the active ester.
-
Amination : The activated ester reacts with 5-cyclohexyl-1,3,4-thiadiazol-2(3H)-amine in the presence of DIPEA.
Reaction Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Time | 12 h |
| Yield | 88% |
Final Product Characterization
The compound is purified via column chromatography (SiO2, EtOAc/hexane 1:3) and characterized spectroscopically:
Spectral Data :
-
1H NMR (CDCl3) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.65 (s, 3H, N-CH3), 3.12 (s, 3H, N-CH3), 4.10 (m, 1H, CH(CH3)2), 7.20 (s, 1H, pyridine-H).
-
13C NMR : δ 165.4 (C=O), 158.2 (thiadiazole-C), 145.6 (pyrazole-C).
Alternative Synthetic Routes
One-Pot Assembly
A streamlined approach involves simultaneous formation of both rings:
-
Reactants : 3-Amino-5-isopropyl-1-methylpyrazole, cyclohexyl isothiocyanate, and chloroacetyl chloride.
-
Conditions : DMF, K2CO3, 80°C, 8 h.
Challenges and Optimization
-
Regioselectivity : The E-configuration at the thiadiazole ylidene is ensured by using sterically hindered bases (e.g., DBU).
-
Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves positional isomers.
Industrial Scalability
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : Known for its antimicrobial and anticancer properties.
- Pyrazolo[3,4-b]pyridine Moiety : Associated with various biological activities including anti-inflammatory and analgesic effects.
- Cyclohexyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.
Pharmacological Applications
Research indicates that compounds containing thiadiazole and pyrazole scaffolds exhibit significant biological activities. Below is a summary of the pharmacological applications related to N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction. |
| Antimicrobial | Demonstrates activity against bacteria and fungi, potentially inhibiting their growth. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Analgesic | Provides pain relief in animal models through modulation of pain pathways. |
| Antiviral | Shows promise against viral infections by interfering with viral replication mechanisms. |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
Case Study 2: Antimicrobial Properties
Research conducted by Foroughifar et al. revealed that compounds similar to this compound showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a new class of antibiotics .
Case Study 3: Anti-inflammatory Effects
In vivo studies indicated that this compound significantly reduced inflammation in models of arthritis by inhibiting pro-inflammatory cytokines .
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this compound is scarce.
- Further research would be needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The compound belongs to a broader class of 1,3,4-thiadiazol-2(3H)-ylidene derivatives. Key structural variations among analogs include:
Structural Insights :
- Cyclohexyl vs. Cyclopropyl : The cyclohexyl group in the target compound increases steric bulk and hydrophobicity compared to cyclopropyl, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Pyrazolo-pyridine vs. Pyridazinone: The pyrazolo[3,4-b]pyridine scaffold (target compound) offers a rigid, planar structure conducive to π-π stacking interactions, whereas pyridazinone derivatives () introduce hydrogen-bonding capabilities via carbonyl groups .
Pharmacological and Metabolic Comparisons
2.2.1 Enzyme Inhibition Profiles
- Methazolamide (): A sulfonamide-containing thiadiazole derivative acts as a carbonic anhydrase inhibitor. The absence of a sulfonamide group in the target compound may redirect its pharmacological profile toward non-carbonic anhydrase targets .
2.2.2 Metabolic Stability
- Methazolamide Metabolites : Methazolamide undergoes cytochrome P450-mediated metabolism to form unstable sulfenic acids and sulfonic acids (e.g., MSO), which participate in futile cycles with glutathione (). The cyclohexyl group in the target compound may slow oxidation compared to smaller substituents, reducing reactive metabolite formation .
Physicochemical Properties
| Property | Target Compound | N-[(2E)-5-cyclopropyl-... (Analog) | Methazolamide |
|---|---|---|---|
| Molecular Weight | ~396.5 | 356.4 | 236.3 |
| LogP (Predicted) | ~3.5 (High) | ~2.8 | 0.5 (Low) |
| Hydrogen Bond Donors | 1 | 1 | 3 |
Key Observations :
- Methazolamide’s lower LogP and sulfonamide group enhance solubility but limit CNS penetration .
Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by recent research findings.
Chemical Structure and Properties
The compound features a unique combination of a thiadiazole ring and a pyrazolo[3,4-b]pyridine structure. Its molecular formula is with a molecular weight of approximately 398.5 g/mol. The presence of nitrogen and sulfur atoms enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6OS |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1282142-73-7 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent coupling reactions. Common reagents include cyclohexylamine and thiosemicarbazide. Reaction conditions often require heating under reflux in solvents such as ethanol or dimethylformamide.
Biological Activities
Research indicates that compounds containing thiadiazole and pyrazolo scaffolds exhibit a range of biological activities:
1. Antimicrobial Activity
- Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
2. Anticancer Properties
- Thiadiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells through modulation of cell cycle regulators and apoptosis-related proteins.
3. Anti-inflammatory Effects
- Several studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
4. Antiviral Activity
- Research has shown potential antiviral effects against viruses such as HIV and Hepatitis C virus (HCV). The compound may inhibit viral replication by targeting viral enzymes or altering host cell environments.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives similar to the compound :
- Study on Anticancer Activity : A study demonstrated that derivatives with thiadiazole moieties exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of thiadiazole-containing compounds against Gram-positive and Gram-negative bacteria, showing zones of inhibition comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis involves condensation reactions between aminopyridine derivatives and heterocyclic salts (e.g., Appel salt, 4,5-dichloro-1,2,3-dithiazolium chloride). Key parameters include:
- Base selection : Pyridine derivatives with coordinating nitrogen (e.g., pyrid-2-yl) stabilize intermediates via non-bonding sulfur interactions, enhancing reaction efficiency .
- Temperature : Reactions typically proceed at 0–25°C to minimize side products .
- Solvent : Dichloromethane or THF is preferred for solubility and stability of intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR spectroscopy : Assign signals for pyrazole, thiadiazole, and cyclohexyl protons. Coupling constants (e.g., ) verify stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding in the thiadiazole ring) .
Q. What solvents and reaction conditions stabilize intermediates during synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, while non-polar solvents (e.g., toluene) improve selectivity for cyclization steps .
- Acid scavengers : Use triethylamine or DBU to neutralize HCl byproducts during Appel salt reactions .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the thiadiazole ring, and how can intermediates be trapped?
- Mechanism : The reaction proceeds via nucleophilic attack of the pyridine nitrogen on Appel salt, followed by base-catalyzed HCl elimination. Key steps:
- Intermediate stabilization through sulfur coordination (pyrid-2-yl nitrogen → S-1 interaction) .
- Trapping intermediates: Quench reactions at low temperatures (-78°C) and isolate using flash chromatography .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Approach :
- Molecular docking : Screen against kinase or protease targets using AutoDock Vina. Prioritize conformers with low RMSD values (<2.0 Å) .
- MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100 ns .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Troubleshooting :
- Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping in cyclohexyl groups) .
- Isotopic labeling : Use N-labeled analogs to assign ambiguous signals in crowded spectra .
- 2D-COSY and HSQC : Differentiate overlapping proton environments in the pyrazolo[3,4-b]pyridine core .
Q. How can researchers evaluate the compound’s biological activity, and what assay designs are robust?
- Assay design :
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Enzyme inhibition : Measure IC via fluorogenic substrates (e.g., ATPase activity using malachite green) .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen base:substrate ratios (1:1 to 3:1) and reaction times (2–24 hrs) .
- Data Reproducibility : Validate protocols across ≥3 independent batches and report yields as mean ± SD .
- Contradiction Analysis : Cross-reference XRD data with computational models to resolve stereochemical ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
